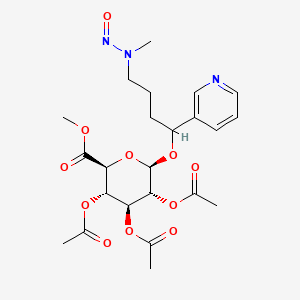
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is a complex organic compound. It is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is known for its presence in tobacco and its role as a potent carcinogen. The addition of the O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester moiety is designed to enhance its solubility and bioavailability, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps:
Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol: This step involves the nitrosation of 1-(3-pyridyl)-1-butanol using nitrosating agents such as sodium nitrite in the presence of an acid.
Acetylation of beta-D-glucuronic Acid: Beta-D-glucuronic acid is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid.
Esterification: The final step involves the esterification of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol with O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxylamine or hydrazine in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a model to study nitrosamine chemistry and its interactions with various biological molecules.
Biology
It serves as a probe to understand the metabolic pathways of nitrosamines and their detoxification mechanisms in living organisms.
Medicine
Research focuses on its role as a carcinogen and the development of inhibitors to block its formation or activity.
Industry
Mecanismo De Acción
The compound exerts its effects primarily through its nitrosamine moiety, which can form DNA adducts leading to mutations and cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosodimethylamine: Another potent carcinogenic nitrosamine.
N-Nitrosopyrrolidine: A structurally similar nitrosamine with carcinogenic properties.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is unique due to its enhanced solubility and bioavailability, making it more suitable for in vivo studies compared to other nitrosamines.
Propiedades
Fórmula molecular |
C23H31N3O11 |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H31N3O11/c1-13(27)33-18-19(34-14(2)28)21(35-15(3)29)23(37-20(18)22(30)32-5)36-17(9-7-11-26(4)25-31)16-8-6-10-24-12-16/h6,8,10,12,17-21,23H,7,9,11H2,1-5H3/t17?,18-,19-,20-,21+,23+/m0/s1 |
Clave InChI |
BCLJPJDJCJTGOS-YXSXYNFXSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


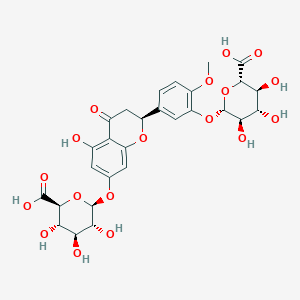

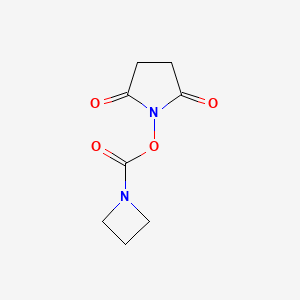
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
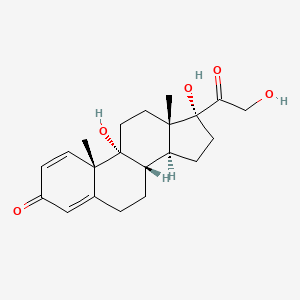
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

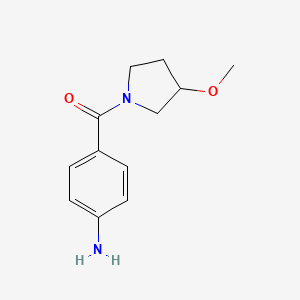
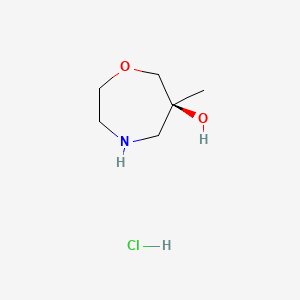
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
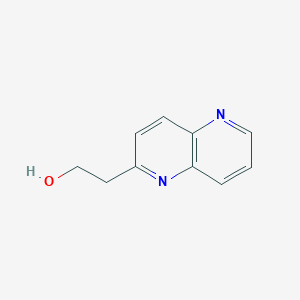
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
